molecular formula C23H24N2O3 B023144 cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide CAS No. 105310-75-6

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

Cat. No.: B023144
CAS No.: 105310-75-6
M. Wt: 376.4 g/mol
InChI Key: JOTWZGIFEGRKFM-HXOBKFHXSA-N
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Description

Cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, with CAS number 105310-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its antibacterial and antifungal properties.

The molecular formula of this compound is C23H24N2O3C_{23}H_{24}N_{2}O_{3}, with a molecular weight of 376.45 g/mol. Key physical properties include:

  • Melting Point : 130-132°C
  • Boiling Point : 546.1±29.0°C (predicted)
  • Density : 1.254 g/cm³
  • Solubility : Slightly soluble in DMSO and methanol .

Synthesis

Synthesis of this compound typically involves multi-step organic reactions where the dioxoisoindoline moiety is introduced to the cyclopropanecarboxamide framework. The specific synthetic routes may vary, but they generally require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Antibacterial Activity

Research has indicated that derivatives of dioxoisoindolines exhibit significant antibacterial properties. A study conducted on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Example 1Staphylococcus aureus625–1250 µg/mL
Example 2Staphylococcus epidermidisEffective
Example 3Pseudomonas aeruginosaEffective
Example 4Enterococcus faecalis625 µg/mL
Example 5Escherichia coliNo activity

The tested compounds, including those structurally related to this compound, showed promising results against S. aureus and S. epidermidis, indicating that modifications to the dioxoisoindoline structure can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has also been evaluated. Compounds similar in structure have shown effectiveness against Candida albicans, a common fungal pathogen:

CompoundFungal Strain TestedActivity
Example ACandida albicansSignificant activity
Example BOther strainsVariable activity

The results indicated that most tested compounds exhibited antifungal properties, reinforcing the potential of dioxoisoindoline derivatives in treating fungal infections .

Case Studies

Several studies have reported on the biological activities of dioxoisoindoline derivatives:

  • Study on Antimicrobial Properties :
    • A series of 1,3-dioxolane derivatives were synthesized and tested for antimicrobial activity. The study found that specific structural modifications led to enhanced antibacterial and antifungal activities against clinically relevant strains .
  • Mechanistic Insights :
    • Research has suggested that the mechanism of action for these compounds may involve disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity, although detailed mechanisms remain to be fully elucidated .

Properties

IUPAC Name

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWZGIFEGRKFM-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110472
Record name rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105310-75-6
Record name rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105310-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
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cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
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